

TMC647055 Choline Salt: An In-Depth Technical Guide on Viral Polymerase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1149936

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Executive Summary

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the selectivity profile of its choline salt formulation. TMC647055 demonstrates high potency against multiple HCV genotypes and exhibits significant selectivity for the viral polymerase over a range of other viral polymerases. While direct quantitative data on its activity against human host polymerases are not extensively available in the public domain, its mechanism of action as an allosteric inhibitor suggests a high degree of specificity for the viral target. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the inhibitor's mechanism and experimental workflows to support further research and development efforts.

Introduction

The hepatitis C virus NS5B polymerase is a prime target for antiviral therapy due to its central role in viral replication.[1] TMC647055 emerged as a promising drug candidate, acting as a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits its function.[2] The choline salt of TMC647055 is a formulation used in its development.[3] A critical aspect of any antiviral agent's viability is its selectivity for the viral target over host cellular machinery to minimize toxicity. This guide delves into the specifics of TMC647055's selectivity.

Quantitative Data on Selectivity and Potency

TMC647055 has been evaluated for its inhibitory activity against its primary target, HCV NS5B polymerase, as well as its cross-reactivity with other viruses.

Table 1: In Vitro Potency of TMC647055 against HCV NS5B Polymerase

Assay Type	HCV Genotype	Metric	Value (nM)
RdRp Primer-Dependent Transcription Assay	1b (Con1b)	IC50	34[1]
Stable Replicon System (Huh7-Luc, luciferase readout)	1b (clone ET)	EC50	77[1]
Stable Replicon System (Huh7-Luc, qRT-PCR readout)	1b (clone ET)	EC50	139[1]

Table 2: Antiviral Activity of TMC647055 against Various HCV Genotypes in a Transient Replicon Assay

HCV Genotype	Metric	Median Value (nM)
1a	EC50	27 - 113[1]
1b	EC50	27 - 113[1]
2a	EC50	>200-fold reduction in susceptibility compared to 1b[1]
2b	EC50	>200-fold reduction in susceptibility compared to 1b[1]
3a	EC50	27 - 113[1]
4a	EC50	27 - 113[1]
6a	EC50	27 - 113[1]

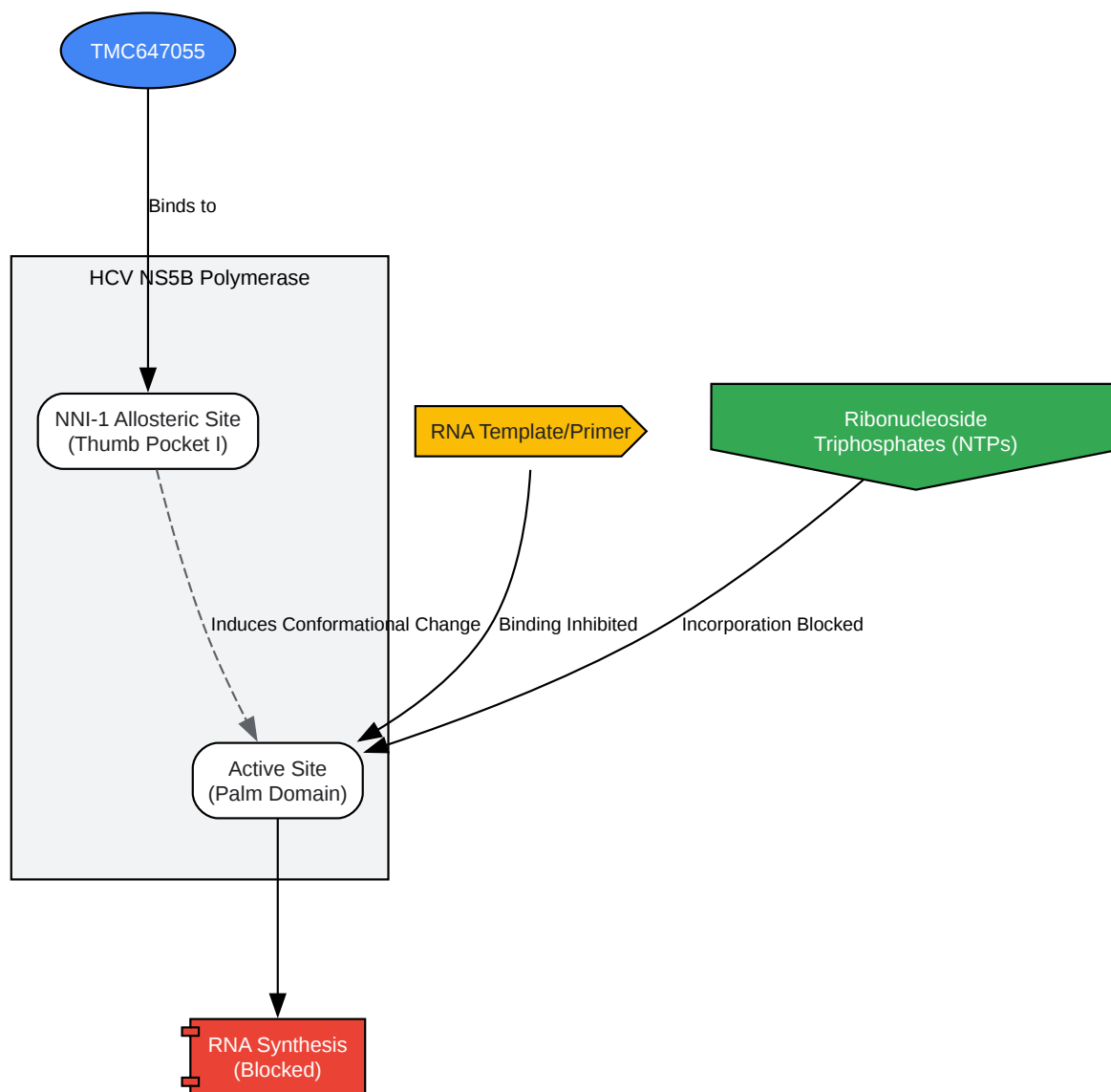
Table 3: Selectivity of TMC647055 against a Panel of Other Viruses

Virus	Type	Metric	Concentration/Value
Cytomegalovirus (CMV)	DNA	No antiviral activity observed	Up to 100 μ M ^[1]
Adenovirus	DNA	No antiviral activity observed	Up to 100 μ M ^[1]
Vaccinia virus	DNA	No antiviral activity observed	Up to 100 μ M ^[1]
Hepatitis B virus (HBV)	DNA	EC50	86 μ M ^[1]
Coxsackie virus	RNA	No antiviral activity observed	Up to 100 μ M ^[1]
Influenza virus	RNA	No antiviral activity observed	Up to 100 μ M ^[1]
Yellow fever virus	RNA	No antiviral activity observed	Up to 100 μ M ^[1]
Dengue virus	RNA	No effect observed	Up to 25 μ M ^[1]

Note on Selectivity against Host Polymerases: Extensive searches of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of TMC647055 against human DNA or RNA polymerases, including mitochondrial RNA polymerase (POLRMT) and DNA polymerase gamma (Pol γ). The high selectivity observed against other viruses and its allosteric mechanism of action suggest a low potential for off-target effects on host polymerases.

Mechanism of Action

TMC647055 is a non-nucleoside inhibitor that binds to the "thumb pocket I" (NNI-1), an allosteric site on the HCV NS5B polymerase.^{[1][4]} This binding event induces a conformational change that prevents the polymerase from adopting its active, closed conformation, thereby inhibiting RNA synthesis.^[4]



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Figure 1: Mechanism of action of TMC647055 on HCV NS5B polymerase.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.

Materials:

- Purified recombinant HCV NS5B protein
- RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
- Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α -³³P]rUTP)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5 U/ μ L RNase inhibitor)
- **TMC647055 choline salt** stock solution in DMSO
- Scintillation proximity assay (SPA) beads or filter plates
- Microplate reader or scintillation counter

Procedure:

- Prepare serial dilutions of TMC647055 in DMSO.
- In a microplate, add the assay buffer, RNA template/primer, and the diluted TMC647055 or DMSO (vehicle control).
- Initiate the reaction by adding the purified NS5B enzyme and the rNTP mix (containing the radiolabeled rNTP).
- Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
- Stop the reaction by adding a stop solution (e.g., EDTA).

- Detect the incorporated radiolabeled rNTP using either SPA beads or by capturing the newly synthesized RNA on a filter plate, followed by washing and scintillation counting.
- Calculate the percent inhibition for each concentration of TMC647055 relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HCV Replicon Assay

This assay measures the inhibition of HCV RNA replication in a cellular context.

Materials:

- Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).
- Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent like G418).
- **TMC647055 choline salt** stock solution in DMSO.
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of TMC647055 in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of TMC647055 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- Calculate the percent inhibition of replication for each concentration of TMC647055 relative to the vehicle control.
- Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is essential to assess the general toxicity of the compound and determine its therapeutic index.

Materials:

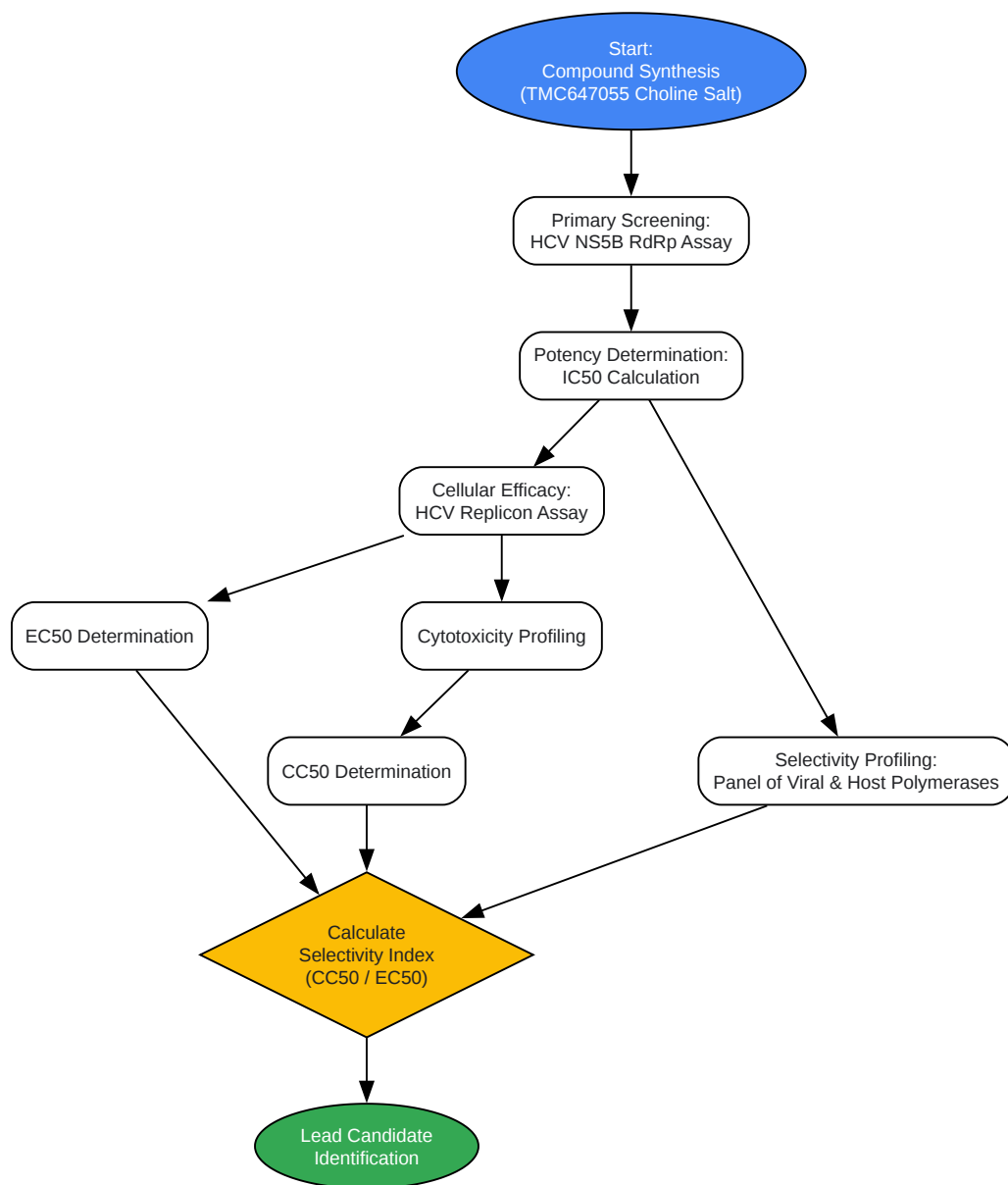
- A panel of human cell lines (e.g., Huh-7, HepG2, HEK293).
- Cell culture medium appropriate for each cell line.
- **TMC647055 choline salt** stock solution in DMSO.
- Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content like CellTiter-Glo®).
- Microplate reader.

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of TMC647055 in the appropriate cell culture medium.
- Remove the existing medium and add the medium containing the different concentrations of TMC647055 or DMSO (vehicle control).
- Incubate the cells for the same duration as the replicon assay (e.g., 72 hours).

- Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- Measure the absorbance or fluorescence/luminescence using a microplate reader.
- Calculate the percent cytotoxicity for each concentration of TMC647055 relative to the vehicle control.
- Determine the CC50 (50% cytotoxic concentration) value by plotting the percent cytotoxicity against the log of the inhibitor concentration.

Visualizations of Experimental Workflows





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- To cite this document: BenchChem. [TMC647055 Choline Salt: An In-Depth Technical Guide on Viral Polymerase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149936#tmc647055-choline-salt-selectivity-for-viral-polymerase]

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